![molecular formula C16H12F3NO2 B13875528 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol](/img/structure/B13875528.png)
3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The indole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-(trifluoromethoxy)benzoxazole: Similar in structure but with different functional groups.
Uniqueness
3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol is unique due to its combination of a trifluoromethoxy group and an indole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H12F3NO2 |
|---|---|
Peso molecular |
307.27 g/mol |
Nombre IUPAC |
3-[2-methyl-6-(trifluoromethoxy)indol-1-yl]phenol |
InChI |
InChI=1S/C16H12F3NO2/c1-10-7-11-5-6-14(22-16(17,18)19)9-15(11)20(10)12-3-2-4-13(21)8-12/h2-9,21H,1H3 |
Clave InChI |
IIZYUGPHSVNYLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1C3=CC(=CC=C3)O)C=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


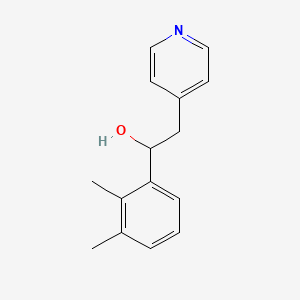
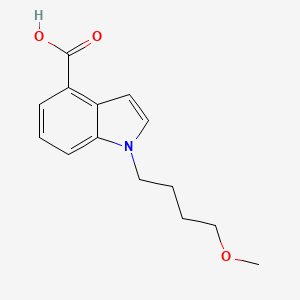
![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)

![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)
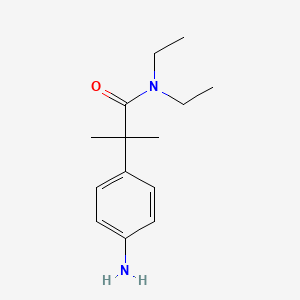
![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
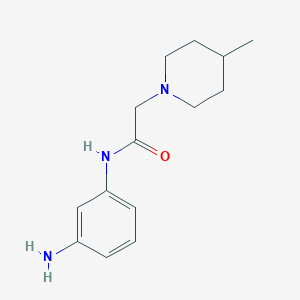
![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)

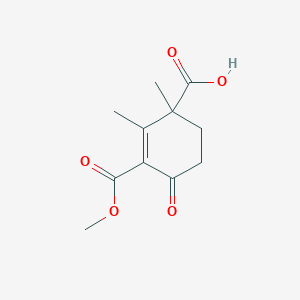
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)


